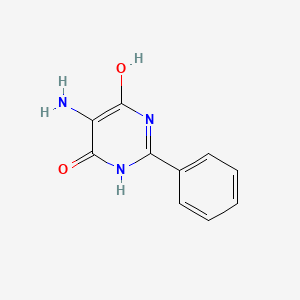

5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the C6 Hydroxyl Group

The hydroxyl group at position 6 undergoes substitution reactions with electrophilic reagents.

Condensation Reactions Involving the Amino Group

The amino group at position 5 participates in condensations to form Schiff bases or heterocyclic derivatives.

Oxidation and Reduction Reactions

The hydroxyl group and pyrimidinone ring exhibit redox activity.

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective modifications.

Metal Complexation

The compound acts as a bidentate ligand via N and O donors.

Biological Derivatization for Drug Discovery

Functionalization enhances target affinity in medicinal chemistry:

-

Enzyme Inhibition : Introduction of sulfonamide groups at the phenyl ring improves kinase inhibition (e.g., PfPK6 IC₅₀ = 216–274 nM) .

-

Antimalarial Activity : Chlorination at C6 coupled with benzothiophene substitution boosts PfGSK3 inhibition (IC₅₀ = 698 nM) .

-

Antitubercular Modifications : Pyrazole ring additions increase mycobacterial membrane disruption .

Scientific Research Applications

Biological Activities

5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one exhibits a range of biological properties that make it a candidate for therapeutic applications:

- Antiviral Activity: Compounds related to this structure have shown promise as inhibitors of viral replication, particularly in the context of HIV. Research indicates that derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV infections .

- Anti-inflammatory Effects: Studies have demonstrated that certain pyrimidine derivatives can inhibit nitric oxide production in immune cells, suggesting potential applications in managing inflammatory diseases . The ability to modulate immune responses is critical for developing therapies for conditions like rheumatoid arthritis and other autoimmune disorders.

- Antitumor Properties: The compound's structural modifications have led to the discovery of agents that inhibit cyclin-dependent kinases, which are vital for cancer cell proliferation. This positions this compound as a potential lead compound in cancer therapy .

Case Study 1: Antiviral Screening

A study conducted on a series of 5-substituted pyrimidines demonstrated their effectiveness against HIV strains resistant to existing treatments. The synthesized compounds were screened for their ability to inhibit viral replication in vitro, revealing that certain derivatives exhibited significantly lower EC50 values compared to traditional NNRTIs like etravirine and rilpivirine. This highlights the potential of these compounds as new antiviral agents .

Case Study 2: Anti-inflammatory Research

In an investigation focused on immune cell modulation, various derivatives of this compound were tested for their ability to suppress nitric oxide production in activated macrophages. Results indicated that specific substitutions at the 5 position enhanced anti-inflammatory activity, providing insights into structure-activity relationships that could inform future drug design .

Comparative Data Table

The following table summarizes key findings from recent studies on the biological activities of 5-amino derivatives:

Mechanism of Action

The mechanism of action of 5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

5-Amino-2-phenylpyrimidin-4(1H)-one: Lacks the hydroxyl group at the 6-position.

6-Hydroxy-2-phenylpyrimidin-4(1H)-one: Lacks the amino group at the 5-position.

5-Amino-6-methyl-2-phenylpyrimidin-4(1H)-one: Contains a methyl group instead of a hydroxyl group at the 6-position.

Uniqueness

5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one is unique due to the presence of both amino and hydroxyl groups, which can participate in a variety of chemical reactions. This dual functionality makes it a versatile compound for synthetic and research applications.

Biological Activity

5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a pyrimidine ring with amino and hydroxyl substituents, which are crucial for its biological activity. The molecular formula is C10H10N4O, and it has a molecular weight of 218.22 g/mol. The presence of the hydroxyl group is significant for interactions with biological targets, enhancing solubility and reactivity.

1. Antiviral Activity

Research indicates that similar pyrimidine derivatives exhibit antiviral properties, particularly against HIV and other viruses. The compound's mechanism may involve the inhibition of viral replication by targeting viral enzymes such as reverse transcriptase (RT) .

Case Study: A study on related compounds showed that certain pyrimidines displayed EC50 values in the nanomolar range against HIV strains, suggesting that this compound could have comparable efficacy .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects on several cancer cell lines, including HeLa and HepG2 cells.

Research Findings:

- Cytotoxicity: Derivatives with bulky substituents at the 4-position of the pyrimidine ring exhibited enhanced cytotoxicity against cancer cells while being less toxic to normal cells .

- Mechanism: The proposed mechanism involves induction of apoptosis in cancer cells, likely through modulation of cell cycle regulators and apoptosis-related proteins .

3. Antimicrobial Activity

In addition to its antiviral and anticancer activities, this compound has demonstrated antimicrobial properties against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effectiveness (EC50/IC50) | References |

|---|---|---|---|

| Antiviral | HIV | ~0.19 µM | |

| Anticancer | HeLa, HepG2 | IC50 ~17–38 µM | |

| Antimicrobial | Various Bacteria | MIC 4–32 mg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.

- Cell Cycle Modulation: It can induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that it may increase ROS levels, contributing to cytotoxicity in cancer cells .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

- In vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR): To optimize the compound for enhanced potency and selectivity against specific targets.

- Combination Therapies: Exploring synergistic effects with existing antiviral or anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted thioureas or amidines with β-keto esters under acidic or basic conditions. Key parameters include temperature control (e.g., reflux in ethanol at 80°C) and stoichiometric ratios of precursors. Optimization can employ Design of Experiments (DoE) to evaluate variables like solvent polarity, catalyst type (e.g., p-toluenesulfonic acid), and reaction time. Post-synthesis purification often involves recrystallization from ethanol/water mixtures or column chromatography with silica gel . Computational reaction path searches (e.g., using quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Confirm the presence of aromatic protons (δ 7.2–8.1 ppm for the phenyl group) and hydroxy/amino protons (broad signals at δ 5.5–6.5 ppm).

- HRMS : Validate molecular weight (e.g., [M+H]+ ion at m/z 232.085) and fragmentation patterns.

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch ~1650 cm⁻¹, N–H bend ~1600 cm⁻¹).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

Cross-referencing with X-ray crystallography (if crystals are obtainable) provides additional structural validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the tautomeric forms or hydrogen-bonding networks of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) can unambiguously determine the dominant tautomer (e.g., keto-enol equilibrium) and intermolecular interactions. For example, hydrogen bonds between the hydroxy group (O–H) and adjacent amino/imino groups (N–H) stabilize the lattice. Disorder in crystal packing (e.g., perchlorate anions or water molecules) requires refinement using software like SHELXL, with occupancy ratios adjusted for partial site disorder . π-π stacking distances (3.7–3.8 Å) between phenyl rings further inform supramolecular arrangements .

Q. What strategies address contradictions in reported biological activities (e.g., antifungal vs. anticancer effects) of pyrimidinone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., nitro, trifluoromethyl) and evaluate biological outcomes. For example, 5-nitro derivatives show enhanced antifungal activity due to electron-withdrawing effects, while hydroxy groups may favor anticancer mechanisms via chelation .

- Dose-Response Studies : Use IC50/EC50 comparisons across cell lines (e.g., Candida albicans vs. HeLa) to identify selectivity.

- Statistical Modeling : Apply multivariate analysis to decouple substituent contributions from assay-specific variables (e.g., solvent polarity in antifungal assays) .

Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability.

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., fungal CYP51 or human kinases) to optimize binding affinity.

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), permeability (Caco-2), and cytochrome P450 inhibition. Feedback loops integrating experimental data (e.g., MIC values) refine computational models iteratively .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing variable substituent effects in pyrimidinone derivative libraries?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduce dimensionality of substituent descriptors (e.g., Hammett σ, molar refractivity).

- Partial Least Squares Regression (PLSR) : Corrogate structural features with bioactivity data.

- Cluster Analysis : Group derivatives by similarity in electronic or steric properties to identify activity trends.

Validation via leave-one-out cross-validation ensures model robustness .

Q. How should researchers validate the reproducibility of synthetic protocols for this compound under varying laboratory conditions?

- Methodological Answer :

- Round-Robin Testing : Collaborate with multiple labs to synthesize the compound using identical protocols, comparing yields and purity via interlab HPLC analyses.

- Robustness Testing : Deliberately vary parameters (e.g., ±10% solvent volume, ±5°C temperature) to identify critical process parameters (CPPs).

- Quality-by-Design (QbD) : Establish a design space using ICH guidelines to ensure consistency across scales (mg to kg) .

Properties

CAS No. |

34906-08-6 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

5-amino-4-hydroxy-2-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H9N3O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,13,14,15) |

InChI Key |

RQUUCRMXGWHHHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.